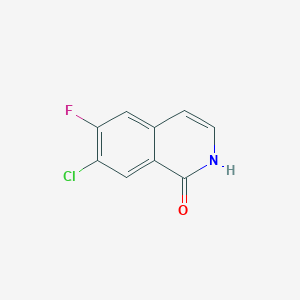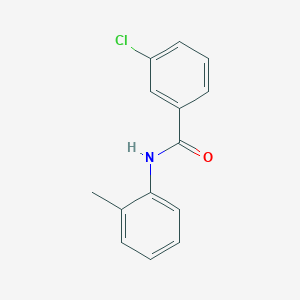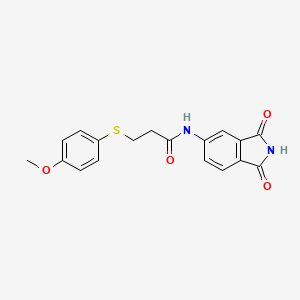
7-Chloro-6-fluoroisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Chloro-6-fluoroisoquinolin-1(2H)-one, also known as 7-Cl-6-F-IQ1, is an organic compound that is of particular interest in the field of medicinal chemistry. It is a versatile building block for a variety of synthetic processes, and its utility in the synthesis of various compounds has been demonstrated in the scientific literature. In addition, 7-Cl-6-F-IQ1 has been the subject of numerous biological studies, and its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments have been investigated.
Applications De Recherche Scientifique
7-Chloro-6-fluoroisoquinolin-1(2H)-one has been the subject of numerous scientific studies. It has been used to synthesize a variety of compounds, including chiral amines, aziridines, and heterocycles, which have potential applications in medicinal chemistry. In addition, 7-Chloro-6-fluoroisoquinolin-1(2H)-one has been investigated for its potential as an antioxidant and anti-inflammatory, as well as its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-fluoroisoquinolin-1(2H)-one is not fully understood. However, it is believed that the compound may interact with certain enzymes and proteins in the body, resulting in the inhibition of certain processes. In addition, it has been suggested that 7-Chloro-6-fluoroisoquinolin-1(2H)-one may act as an antioxidant, and it has been shown to inhibit the growth of cancer cells in laboratory studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Chloro-6-fluoroisoquinolin-1(2H)-one are not fully understood. However, it has been suggested that the compound may act as an antioxidant and anti-inflammatory, as well as inhibit the growth of cancer cells. In addition, 7-Chloro-6-fluoroisoquinolin-1(2H)-one has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-Chloro-6-fluoroisoquinolin-1(2H)-one in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, 7-Chloro-6-fluoroisoquinolin-1(2H)-one is a versatile building block for a variety of synthetic processes, and its ability to inhibit the growth of cancer cells and certain bacteria and fungi makes it a potential target for drug development.
However, the use of 7-Chloro-6-fluoroisoquinolin-1(2H)-one in laboratory experiments is not without limitations. The compound’s mechanism of action is not fully understood, and its effects on the human body are not well characterized. In addition, the compound has not been approved for use in humans, and its potential for toxicity is not well understood.
Orientations Futures
The potential applications of 7-Chloro-6-fluoroisoquinolin-1(2H)-one in medicinal chemistry are numerous, and there are many potential future directions for research. These include further investigation into the compound’s mechanism of action, its effects on the human body, and its potential for toxicity. In addition, further research into the compound’s potential as an antioxidant and anti-inflammatory, as well as its ability to inhibit the growth of cancer cells and certain bacteria and fungi, could yield valuable insights into its therapeutic potential. Finally, further research into the synthesis of 7-Chloro-6-fluoroisoquinolin-1(2H)-one and its derivatives could lead to the development of new and more efficient synthetic methods.
Propriétés
IUPAC Name |
7-chloro-6-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-4-6-5(3-8(7)11)1-2-12-9(6)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNRHDKVKSYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733080 | |
| Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoroisoquinolin-1(2H)-one | |
CAS RN |
923022-53-1 | |
| Record name | 7-Chloro-6-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3305225.png)
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfanylbutanamide](/img/structure/B3305232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305268.png)
![6-acetyl-2-[2-(4-methoxybenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3305271.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3305277.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylsulfanylbutanamide](/img/structure/B3305286.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B3305288.png)
![L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-](/img/structure/B3305301.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305313.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one](/img/structure/B3305317.png)
